molecular formula C10H12N2O2S B3015480 2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid CAS No. 1342385-09-4

2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid

Cat. No.: B3015480
CAS No.: 1342385-09-4
M. Wt: 224.28
InChI Key: BOGVWZRUXBNNAX-UHFFFAOYSA-N
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Description

2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid is a complex organic compound with the molecular formula C10H12N2O2S. It is known for its unique bicyclic structure, which includes a thiazole ring fused with an azabicycloheptane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Azabicyclo[22One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and other catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or the thiazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, as well as various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid is unique due to its combination of a thiazole ring with an azabicycloheptane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-9(14)8-4-11-10(15-8)12-5-6-1-2-7(12)3-6/h4,6-7H,1-3,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGVWZRUXBNNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=NC=C(S3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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